molecular formula C22H15BrN2O B14932143 N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide

N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B14932143
M. Wt: 403.3 g/mol
InChI Key: FSPKCBOHZKPEDO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 2-phenylquinoline-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and material science applications .

Properties

Molecular Formula

C22H15BrN2O

Molecular Weight

403.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H15BrN2O/c23-16-10-12-17(13-11-16)24-22(26)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H,(H,24,26)

InChI Key

FSPKCBOHZKPEDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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